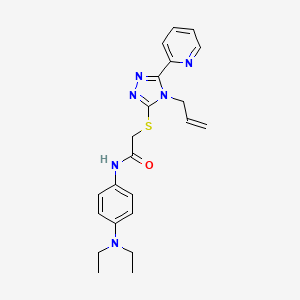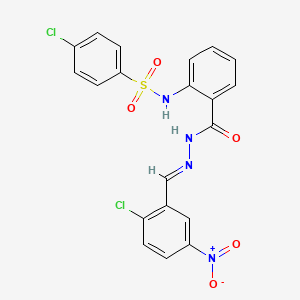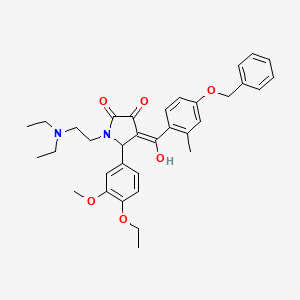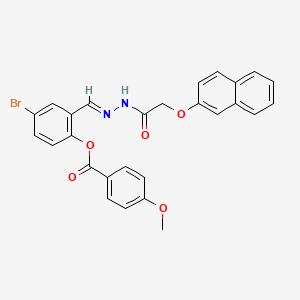![molecular formula C26H22N6O2S B12027072 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12027072.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4,5-bis(4-methylphenyl)-1H-1,2,4-triazole-3-thiol with appropriate reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiolating agent.
Condensation with Indole Derivative: The final step involves the condensation of the triazole-sulfanyl intermediate with an indole derivative under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
酸化: スルファニル基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: インドール部分のカルボニル基は、アルコールを形成するように還元できます。
置換: トリアゾール環は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)を穏やかな条件下で使用します。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)を無水溶媒中で使用します。
置換: アルキルハライドまたはアシルクロリドをトリエチルアミンなどの塩基の存在下で使用します。
主な生成物
酸化: スルホキシドまたはスルホンの形成。
還元: アルコール誘導体の形成。
置換: アルキル化またはアシル化されたトリアゾール誘導体の形成。
4. 科学研究における用途
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、様々な修飾が可能になり、有機合成における汎用性の高い中間体となっています。
生物学
生物学研究において、この化合物は、抗菌剤として潜在的な可能性を示しています。研究により、様々な細菌株や真菌株に対する有効性が実証されており、新しい抗生物質の開発のための候補となっています。
医学
医薬品化学において、この化合物は、抗がん特性について調査されています。予備的な研究では、アポトーシスの誘導を通じて、特定のがん細胞株の増殖を阻害できることが示唆されています。
産業
産業部門では、この化合物は、熱安定性の向上や独自の電子特性など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドの作用機序には、複数の経路が関与します。
抗菌活性: この化合物は、細菌や真菌の細胞膜の完全性を破壊し、細胞溶解と死を引き起こします。
抗がん活性: カスパーゼ酵素を活性化し、ミトコンドリア機能を破壊することで、がん細胞にアポトーシスを誘導します。
類似化合物との比較
類似化合物
- 2-{[4,5-ビス(4-メチルフェニル)-1H-イミダゾール-2-イル]スルファニル}-N-(1,2,3,4-テトラヒドロ-1-ナフタレニル)アセトアミド
- 2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)-N'-[(E)-(3-メチル-2-チエニル)メチリデン]アセトヒドラジド
独自性
2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドの独自性は、トリアゾール環、スルファニル基、およびインドール部分の組み合わせにあります。このユニークな構造は、異なる化学的および生物学的特性を与え、研究や産業における様々な用途において貴重な化合物となっています。
特性
分子式 |
C26H22N6O2S |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C26H22N6O2S/c1-16-7-11-18(12-8-16)24-30-31-26(32(24)19-13-9-17(2)10-14-19)35-15-22(33)28-29-23-20-5-3-4-6-21(20)27-25(23)34/h3-14,27,34H,15H2,1-2H3 |
InChIキー |
CXRXRRACNKKYAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)



![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027055.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027056.png)
![3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027060.png)
![N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027065.png)

